molecular formula C15H15N3OS B7736874 6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736874
M. Wt: 285.4 g/mol
InChI Key: XOOVCQRZROHJIA-UHFFFAOYSA-N
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Description

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a methylsulfanyl group, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactionsThe final step involves the addition of the carbonitrile group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVCQRZROHJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC(=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC(=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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